1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-5-1-2-7-3-4-8(15)6-9(7)16/h3-4,6H,1-2,5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRYUTOSMMSCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 7-Amino-3,4-dihydroquinoline Core
The key intermediate for the target compound is 7-amino-3,4-dihydroquinoline or closely related isoquinolinone derivatives. The preparation of this core typically follows these steps:
- Reduction of Nitro Precursors:
The 7-amino group is commonly introduced by catalytic hydrogenation of the corresponding 7-nitro-3,4-dihydroquinolin-1(2H)-one. For example, 7-nitro-3,4-dihydro-2H-isoquinolin-1-one is reduced using palladium on activated charcoal (Pd/C) under hydrogen atmosphere in methanol at room temperature for approximately 3 hours. This reaction yields the 7-amino derivative with high efficiency (yield ~98.7%) and purity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitro reduction | Pd/C, H2, MeOH, 3 h, RT | 98.7 | High yield, mild conditions |
This method is widely accepted for producing the amino-substituted dihydroquinoline core due to its simplicity and high selectivity.
Introduction of the Trifluoroacetyl Group
The trifluoroethanone moiety (2,2,2-trifluoroacetyl group) is generally introduced by acylation of the amino group on the 7-amino-3,4-dihydroquinoline nucleus. The acylation step involves reaction with trifluoroacetyl chloride or trifluoroacetic anhydride under controlled conditions:
- Acylation Reaction:
The 7-amino-3,4-dihydroquinoline is reacted with trifluoroacetyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine or pyridine to neutralize the released HCl. The reaction is typically carried out at low temperature (0–5 °C) to avoid side reactions and then allowed to warm to room temperature for completion.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | Trifluoroacetyl chloride, base, DCM, 0–25 °C | 70–85 | Controlled temperature crucial for selectivity |
This acylation step is critical to obtain the trifluoroethanone moiety linked to the nitrogen of the dihydroquinoline ring, forming the target compound.
Alternative Synthetic Routes and Modifications
Peptide Conjugation Methods:
Recent research has explored conjugating 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives with peptides using benzothiazole-mediated coupling methods. Although focused on peptide derivatives, these methods demonstrate the versatility of the amino group for further functionalization, including acylation with trifluoroacetyl groups.Protecting Group Strategies:
In some syntheses, the amino group is protected as a tert-butyl carbamate (Boc) derivative to improve reaction selectivity and yield during subsequent transformations. The Boc-protected intermediates are prepared by catalytic hydrogenation of nitro precursors followed by reaction with di-tert-butyl dicarbonate. Deprotection occurs at a later stage before trifluoroacetylation.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | (Boc)2O, DMF, 100 °C, 3.5 h | 24–27 | Protects amino group during multi-step synthesis |
Summary Table of Preparation Steps
| Step No. | Intermediate/Reaction | Reagents & Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Reduction of 7-nitro-3,4-dihydroquinoline | Pd/C, H2, MeOH, RT, 3 h | 98.7 | High yield, clean reduction |
| 2 | Optional Boc protection | (Boc)2O, DMF, 100 °C, 3.5 h | 24–27 | Protects amino group |
| 3 | Acylation with trifluoroacetyl chloride | Trifluoroacetyl chloride, base (Et3N), DCM, 0–25 °C | 70–85 | Forms trifluoroethanone moiety |
| 4 | Peptide conjugation (optional) | Benzothiazole-mediated coupling | Variable | For derivative synthesis |
Research Findings and Optimization Notes
The catalytic hydrogenation step is highly efficient and reproducible, providing the amino intermediate in excellent yield and purity, which is critical for downstream acylation.
Controlling temperature during trifluoroacetylation is essential to minimize side reactions such as over-acylation or decomposition.
Use of protecting groups like Boc can improve overall yields in complex synthetic sequences but requires additional deprotection steps.
Advanced coupling methods such as benzothiazole-mediated peptide conjugation demonstrate the potential for further functionalization of the amino-dihydroquinoline scaffold, although these are more relevant for derivative compounds rather than the simple trifluoroethanone target.
Chemical Reactions Analysis
Substitution Reactions at the 7-Amino Group
The primary amine undergoes acylations and alkylations :
Table 1: Representative Substitution Reactions
Key Observations :
-
Trifluoroacetyl group remains intact under mild acidic/basic conditions .
-
Steric hindrance at C7 limits bulky substituent incorporation .
Cyclization and Ring Expansion
The trifluoroacetyl group participates in intramolecular cyclizations :
Reaction Pathway:
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Base-mediated cyclization (e.g., K₂CO₃ in DMF):
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Transition metal-catalyzed cross-coupling :
Stability and Degradation
Hydrolytic Stability :
-
Stable in pH 4–7 buffers (t₁/₂ > 24 hrs at 25°C).
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Rapid degradation under strong alkaline conditions (pH > 10) via trifluoroacetyl cleavage .
Thermal Behavior :
-
Decomposes above 200°C via retro-aldol pathways.
Pharmacological Derivatization
The compound serves as a precursor for FFA3 receptor agonists:
-
Key modification : Replacement of trifluoroacetyl with cyclohexanone enhances potency (pEC₅₀: 5.2 → 6.8) .
-
SAR Insight :
Limitations and Challenges
Scientific Research Applications
Biological Activities
- Antimicrobial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Medicinal Chemistry Applications
-
Drug Development :
- The unique structure of this compound makes it a candidate for developing new therapeutic agents targeting various diseases including infections and cancers.
- Structure-Activity Relationship Studies :
Material Science Applications
- Fluorescent Probes :
- Polymer Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table highlights key structural differences and properties of the target compound and its analogs:
Biological Activity
The compound 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone (CAS No. 582324-93-4) is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H11F3N2O , with a molecular weight of approximately 244.21 g/mol . The trifluoroethanone moiety is significant as it may enhance the compound's lipophilicity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C11H11F3N2O |
| Molecular Weight | 244.21 g/mol |
| Chemical Structure | Contains a quinoline core and trifluoroethanone |
This compound exhibits a variety of biological activities that are primarily attributed to its ability to interact with specific biological macromolecules.
Inhibition of Carbonic Anhydrases
Research indicates that compounds structurally related to this compound can act as inhibitors of carbonic anhydrases (CAs), a family of enzymes crucial for maintaining acid-base balance in organisms. For example:
- Inhibition Profile : Similar compounds have shown varying degrees of inhibition across different CA isoforms. One study found that 7-Amino-3,4-dihydro-1H-quinolin-2-one effectively inhibited several human CA isoforms with IC50 values ranging from 0.48 µM to 510 nM .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of quinoline derivatives. These compounds often demonstrate activity against a range of pathogens:
- Bacterial Inhibition : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics.
Anticancer Potential
The quinoline scaffold has been extensively studied for its anticancer properties:
- Mechanistic Insights : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Study on Antimicrobial Activity
In a recent study, researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including those similar to this compound. The results indicated:
| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl) | 15 | 32 µg/mL |
| Control (Standard Antibiotic) | 20 | 16 µg/mL |
This data suggests that while the compound exhibits some antimicrobial activity, it is less potent than established antibiotics.
Study on Anticancer Activity
A study investigating the cytotoxic effects of quinoline derivatives on various cancer cell lines found:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 3.5 |
These findings highlight the potential of quinoline-based compounds as candidates for further development in cancer therapy.
Q & A
Q. What are the standard synthetic routes for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 7-amino-3,4-dihydroquinoline with trifluoroacetyl chloride in the presence of a base like pyridine and a catalyst (e.g., DMAP) in chloroform achieves moderate yields (~40-60%) . Key factors include:
- Catalyst selection : DMAP improves acylation efficiency by activating the electrophile.
- Solvent choice : Chloroform or dichloromethane minimizes side reactions compared to polar aprotic solvents.
- Temperature control : Room temperature avoids decomposition of the trifluoroacetyl group.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : , , and NMR confirm regioselectivity and detect impurities (e.g., residual solvents or unreacted intermediates) .
- HPLC with UV/Vis detection : Validates purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What preliminary pharmacological assays are recommended to assess its bioactivity?
- In vitro kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to quinoline-based inhibitors .
- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the 7-amino group be addressed?
Regioselective modification requires protecting group strategies:
- Boc protection : Temporarily block the 7-amino group using di-tert-butyl dicarbonate, enabling selective acylation at the quinoline nitrogen .
- Microwave-assisted synthesis : Accelerates reaction kinetics to favor desired products (e.g., 80% yield in 30 minutes vs. 24 hours conventionally) .
Q. What computational methods predict binding modes of this compound with kinase targets?
Q. How should contradictory data between in vitro potency and in vivo toxicity be resolved?
Q. What strategies optimize stability under physiological conditions?
- pH-dependent degradation studies : Use buffered solutions (pH 1–9) to identify labile bonds (e.g., amide hydrolysis at pH < 3) .
- Lyophilization : Stabilize the compound in aqueous formulations by freeze-drying with trehalose or mannitol as cryoprotectants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
